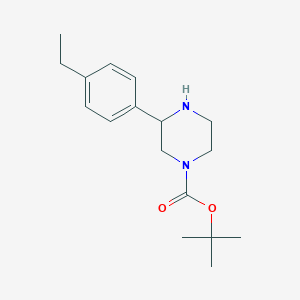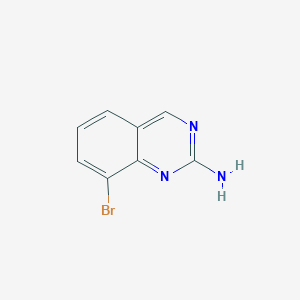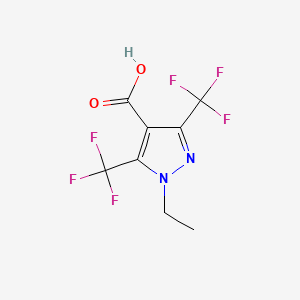
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Vue d'ensemble
Description
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a chemical compound with the CAS Number: 26489-43-0 . It has a molecular weight of 286.97 and is a yellow solid . It is also known by its IUPAC name 2-bromo-1-(thiazol-4-yl)ethan-1-one hydrobromide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with corresponding thioamide derivatives in refluxing ethanol in the presence of triethylamine, afforded 4-pyrazolylthiazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, including 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, have been found to possess significant antimicrobial properties . They are effective against a range of bacteria and fungi, which makes them valuable in the development of new antimicrobial drugs . For instance, certain thiazole compounds have shown efficacy against Escherichia coli and Staphylococcus aureus , which are common culprits in infections .
Antitumor and Cytotoxic Activities
The thiazole moiety is a key feature in many compounds with antitumor and cytotoxic activities . Research has indicated that thiazole derivatives can be potent agents in cancer therapy, targeting various cancer cell lines and inhibiting tumor growth . This is particularly important for the development of new chemotherapeutic agents with higher efficacy and lower side effects.
Analgesic and Anti-inflammatory Properties
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities . These compounds have shown promising results in reducing pain and inflammation, which could lead to new treatments for chronic inflammatory diseases .
Antiviral and Antiretroviral Effects
Thiazole derivatives are also being explored for their antiviral and antiretroviral effects . They have the potential to inhibit the replication of viruses, including HIV, making them candidates for inclusion in antiretroviral therapy regimens .
Neuroprotective Effects
The neuroprotective effects of thiazole compounds are of great interest in the treatment of neurodegenerative diseases. These compounds may play a role in protecting neuronal cells from damage and improving cognitive functions .
Antihypertensive and Cardiovascular Applications
Some thiazole derivatives exhibit antihypertensive activity , which can be beneficial in managing high blood pressure and related cardiovascular conditions . By modulating biochemical pathways, these compounds can help in the development of new cardiovascular drugs.
Antischizophrenia and Psychotropic Effects
Research into thiazole compounds has also revealed their potential as antischizophrenia agents . They may influence neurotransmitter systems in the brain, offering new avenues for the treatment of schizophrenia and other mental health disorders .
Antidiabetic Potential
The thiazole ring is present in some compounds that have shown antidiabetic activity . These compounds can regulate blood sugar levels and improve insulin sensitivity, which is crucial for managing diabetes .
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide are currently unknown .
Mode of Action
Some thiazole compounds have been found to interact with dna and topoisomerase ii, causing dna double-strand breaks and ultimately leading to cell death .
Result of Action
Some thiazole compounds have been found to exhibit significant analgesic and anti-inflammatory activities .
Propriétés
IUPAC Name |
2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZQTLLHXMMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)




![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)